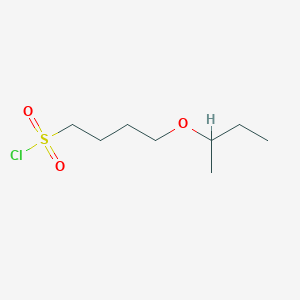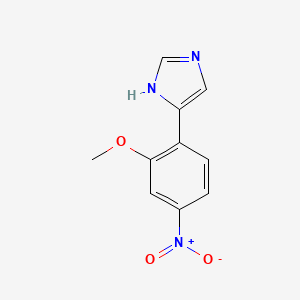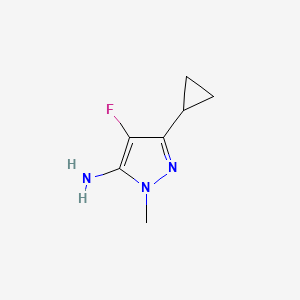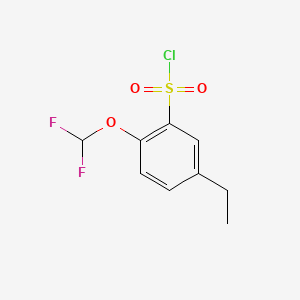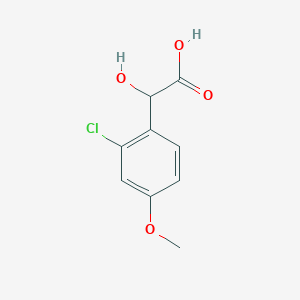
(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride is a chemical compound with the molecular formula C7H5F4N·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 5 positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination followed by acidification to obtain the hydrochloride salt. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The fluorine atoms on the phenyl ring enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(2,3,4,5-Tetrafluorophenol): Similar in structure but with a hydroxyl group instead of an amine.
(2,3,4,5-Tetrafluorobenzaldehyde): Similar in structure but with an aldehyde group instead of an amine.
(2,3,4,5-Tetrafluorobenzoic acid): Similar in structure but with a carboxylic acid group instead of an amine.
Uniqueness
(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride is unique due to its combination of fluorine substitution and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H6ClF4N |
|---|---|
Peso molecular |
215.57 g/mol |
Nombre IUPAC |
(2,3,4,5-tetrafluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H5F4N.ClH/c8-4-1-3(2-12)5(9)7(11)6(4)10;/h1H,2,12H2;1H |
Clave InChI |
WYMLJBRBCVXKGA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





